molecular formula C12H13NO2 B11958294 N-(P-Tolyl)glutarimide CAS No. 81305-69-3

N-(P-Tolyl)glutarimide

Cat. No.: B11958294
CAS No.: 81305-69-3
M. Wt: 203.24 g/mol
InChI Key: BLZQHEZIKMURQC-UHFFFAOYSA-N
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Description

N-(P-Tolyl)glutarimide is an organic compound with the molecular formula C12H13NO2 It is a derivative of glutarimide, where the glutarimide ring is substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(P-Tolyl)glutarimide can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with p-toluidine under acidic conditions to form the corresponding amide, which is then cyclized to yield this compound. The reaction typically requires a solvent such as toluene and a catalyst like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(P-Tolyl)glutarimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(P-Tolyl)glutarimide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(P-Tolyl)glutarimide involves its interaction with specific molecular targets. For instance, it may inhibit protein synthesis by binding to the ribosome and preventing the elongation of the polypeptide chain. This mechanism is similar to that of other glutarimide antibiotics, such as cycloheximide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(P-Tolyl)glutarimide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

81305-69-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(4-methylphenyl)piperidine-2,6-dione

InChI

InChI=1S/C12H13NO2/c1-9-5-7-10(8-6-9)13-11(14)3-2-4-12(13)15/h5-8H,2-4H2,1H3

InChI Key

BLZQHEZIKMURQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CCCC2=O

Origin of Product

United States

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